Atriopeptin 21, also known as atrial natriuretic peptide, is a 21-amino acid peptide synthesized and secreted by the cardiac atria. This peptide plays a crucial role in cardiovascular and renal physiology, primarily functioning in the regulation of blood pressure and fluid balance. It is classified as a natriuretic peptide, which includes other related peptides such as brain natriuretic peptide and C-type natriuretic peptide.
Atriopeptin 21 is derived from a larger precursor protein, pro-atrial natriuretic peptide, which undergoes enzymatic cleavage to yield the active form. It is primarily produced in the atrial tissue of the heart, particularly in response to increased blood volume or pressure. This peptide belongs to the family of natriuretic peptides, which are characterized by their ability to induce natriuresis (the excretion of sodium through urine), diuresis (increased urine production), and vasodilation.
The synthesis of atriopeptin analogs has been extensively studied, with various methods employed to achieve high purity and yield. A common approach involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain attached to an insoluble resin. The process typically follows these steps:
For example, the synthesis of the analog [D-Ala 12 -Phe 22 ] - atriopeptin I was conducted on a chloromethylated resin, resulting in a product that was then purified by gel permeation followed by semi-preparative high-performance liquid chromatography . The synthesis process requires careful control of conditions, including solvent degassing to prevent oxidation.
Atriopeptin 21 has a specific amino acid sequence that defines its biological activity. The molecular structure consists of 21 amino acids with unique functional groups that contribute to its physiological effects. The primary sequence can be represented as follows:
The molecular weight of atriopeptin 21 is approximately 2465 Da. Its structure includes two cysteine residues that form disulfide bonds, critical for maintaining its three-dimensional conformation necessary for receptor binding.
Atriopeptin 21 undergoes various biochemical reactions upon release into circulation:
The interaction between atriopeptin 21 and its receptors involves G-protein-coupled receptor pathways that lead to increased intracellular cyclic guanosine monophosphate levels, promoting smooth muscle relaxation .
The mechanism of action of atriopeptin 21 primarily revolves around its ability to modulate cardiovascular functions:
Studies indicate that elevated levels of atriopeptin correlate with conditions such as heart failure, where its increased secretion serves as a compensatory mechanism .
Atriopeptin 21 has significant scientific uses:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: